molecular formula C12H11Cl2NO3S2 B345853 [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 838812-11-6

[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B345853
CAS No.: 838812-11-6
M. Wt: 352.3g/mol
InChI Key: BFUDLYHGEKCOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a dichloromethoxyphenyl ring and a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2-thienylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine lies in its combination of a dichloromethoxyphenyl ring with a thienylmethylamine moiety, providing a distinct set of chemical and physical properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S2/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUDLYHGEKCOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.